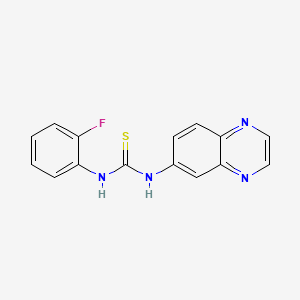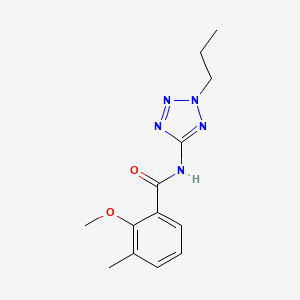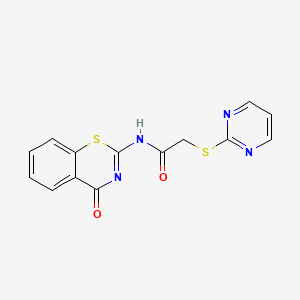
N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as CNFA, and it has been synthesized using various methods.
作用機序
The mechanism of action of CNFA is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. For example, CNFA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
CNFA has been shown to have various biochemical and physiological effects. For example, it has been shown to induce oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the production of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, CNFA has been shown to cross the blood-brain barrier, suggesting its potential as a treatment for neurological disorders.
実験室実験の利点と制限
One advantage of using CNFA in lab experiments is its potential as a selective inhibitor of certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using CNFA is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
将来の方向性
There are several future directions for research involving CNFA. One area of research that has shown promise is the development of CNFA derivatives with improved selectivity and efficacy. Additionally, further research is needed to fully understand the mechanism of action of CNFA and its potential applications in cancer treatment, antibacterial therapy, and neurological disorders. Further investigation into the toxicity of CNFA is also needed to ensure its safe use in lab experiments.
合成法
The synthesis of CNFA can be achieved using various methods, including the reaction of 2-chloro-5-nitroaniline with 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-chloro-5-nitroaniline with 4-fluoroacetophenone in the presence of potassium carbonate and acetonitrile. Both methods have been used successfully to synthesize CNFA.
科学的研究の応用
CNFA has been studied for its potential applications in scientific research. One area of research that has shown promise is cancer treatment. CNFA has been found to inhibit the growth of cancer cells in vitro, and it has also been shown to induce apoptosis in cancer cells. Other potential applications of CNFA include its use as an antibacterial agent, an anti-inflammatory agent, and a potential treatment for neurological disorders.
特性
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-13-7-6-12(19(21)22)9-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVRMCQZJHWFC-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-chloro-5-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)


![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)


![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)


![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)
![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)
